molecular formula C26H30N4O5S B388707 N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

Cat. No.: B388707
M. Wt: 510.6g/mol
InChI Key: YCQXRJFZYNOUJX-UHFFFAOYSA-N
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Description

N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a naphthylsulfonyl-piperazino moiety. Its molecular formula is C28H34N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-naphthylsulfonyl chloride and piperazine under controlled conditions. The final step involves the coupling of the resulting intermediate with ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Sodium borohydride in a suitable solvent like ethanol.

    Substitution: Various nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
  • N-(4-ethoxyphenyl)-2-(1-naphthyloxy)acetamide

Uniqueness

N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6g/mol

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide

InChI

InChI=1S/C26H30N4O5S/c1-2-35-23-10-8-22(9-11-23)28-26(32)25(31)27-13-14-29-15-17-30(18-16-29)36(33,34)24-12-7-20-5-3-4-6-21(20)19-24/h3-12,19H,2,13-18H2,1H3,(H,27,31)(H,28,32)

InChI Key

YCQXRJFZYNOUJX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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